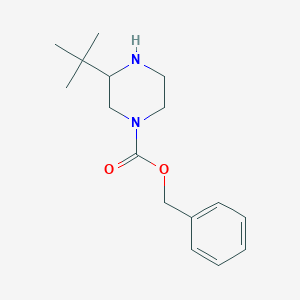

1-Cbz-3-(tert-butyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-tert-butylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)14-11-18(10-9-17-14)15(19)20-12-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVRFUYMQMJNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cbz 3 Tert Butyl Piperazine and Analogues

General Strategies for Piperazine (B1678402) Ring Construction

The formation of the piperazine ring is the foundational step in the synthesis of 1-Cbz-3-(tert-butyl)piperazine. Numerous synthetic approaches have been developed to access the chemical space of these heterocycles. nih.gov While direct functionalization of the parent piperazine molecule is a common strategy, the synthesis of carbon-substituted piperazines, such as the 3-tert-butyl variant, often necessitates the cyclization of linear diamine precursors. nih.gov

Cyclization Approaches for Substituted Piperazines

The construction of substituted piperazine rings can be achieved through various cyclization strategies. One common method involves the dimerization of amino acids to form diketopiperazines, which are then reduced to the corresponding piperazines. While this is straightforward for 2,5-disubstituted products, other substitution patterns can be more challenging to prepare. nih.gov

A modular approach often involves the use of readily available chiral precursors, such as amino acids, to build a linear diamine that can then be cyclized. For instance, a highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. nih.gov The necessary hydroamination substrates are prepared in excellent yields through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. nih.gov This strategy allows for a variety of alkyl and aryl substituents at the 2-position. nih.gov

Another versatile method is a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization. This approach allows for the rapid and diverse assembly of piperazine and morpholine (B109124) scaffolds. acs.org For piperazine synthesis, the process can be designed to yield N-unprotected piperazines, which are then available for further functionalization, such as the introduction of a Cbz group. acs.org

| Cyclization Strategy | Key Features | Applicability | Reference |

| Intramolecular Hydroamination | High diastereoselectivity, modular synthesis from amino acids. | Synthesis of 2,6-disubstituted piperazines. | nih.gov |

| Ugi/SN2 Cyclization | Multicomponent reaction, rapid and diverse assembly. | De novo synthesis of substituted piperazines. | acs.org |

Catalytic Reductive Cyclization of Diamine Precursors

Catalytic reductive cyclization is a powerful method for constructing the piperazine ring from acyclic precursors. A general approach involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. This is followed by a stereoselective catalytic reductive cyclization of the dioxime unit to yield the piperazine ring. nih.govnih.gov

The mechanism of this reductive cyclization involves the catalytic hydrogenolysis of both N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation of the C=N bonds and elimination of ammonia (B1221849) affords the final piperazine product. nih.gov The stereochemical outcome of this process can often be controlled, with the predominant formation of cis-isomers observed in the cyclization of certain dioximes, explained by the addition of dihydrogen from the less hindered side. nih.gov This method has been successfully applied to the synthesis of racemic 2-substituted N-Boc-protected piperazines in good yields using a 5%-Pd/C catalyst. nih.gov

| Catalyst | Precursor | Key Transformation | Stereoselectivity | Reference |

| 5%-Pd/C | Dioximes | Reductive cyclization | Predominantly cis for 2,6-disubstituted piperazines | nih.gov |

Palladium-Catalyzed Carboamination Reactions for Six-Membered Rings

Palladium-catalyzed reactions have emerged as a robust tool for the synthesis of nitrogen-containing heterocycles. Specifically, palladium-catalyzed carboamination reactions between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives can be employed to form the piperazine ring. nih.govnih.gov This strategy allows for the modular construction of piperazines with different substituents at various positions. nih.gov

This approach has been successfully used for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines starting from amino acid precursors. nih.govnih.gov The target compounds are generated with high enantiomeric excess and good to excellent diastereoselectivity. nih.gov The synthesis is efficient, requiring only a few steps from commercially available amino acids. nih.gov The scope of this reaction is broad, tolerating various functional groups on the aryl halides and different protecting groups on the nitrogen atoms of the diamine precursor. nih.gov

| Catalyst System | Reactants | Product | Key Features | Reference |

| Pd2(dba)3 / P(2-furyl)3 | Substituted ethylenediamine, Aryl/Alkenyl halide | Substituted piperazine | Stereoselective, modular, good functional group tolerance. | nih.gov |

Introduction of the tert-Butyl Substituent

The introduction of the bulky tert-butyl group at the 3-position of the piperazine ring is a significant synthetic challenge. The steric hindrance of this group requires careful selection of reaction conditions and strategies to achieve the desired regioselectivity and stereoselectivity.

Methods for Stereoselective Incorporation of Bulky Alkyl Groups

The stereoselective synthesis of piperazines bearing bulky substituents can be approached through several methodologies. One effective strategy is the use of chiral auxiliaries. Chiral N-tert-butanesulfinyl imines have been extensively used as electrophiles in reactions where the chiral sulfinyl group directs the nucleophilic addition of organometallic reagents to the imine carbon with high diastereoselectivity. beilstein-journals.org The resulting amine, after removal of the sulfinyl group, can be incorporated into a piperazine ring. beilstein-journals.org

Another approach is the direct α-lithiation of a protected piperazine followed by quenching with an electrophile. For instance, the direct α-functionalization of N-Boc-N'-tert-butylpiperazines has been reported. beilstein-journals.org Using sec-BuLi and TMEDA, various substituents can be installed on the carbon atom adjacent to the N-Boc group in good yields. beilstein-journals.org The bulky tert-butyl group on the distal nitrogen was found to give better results than smaller alkyl groups. beilstein-journals.org

| Method | Key Reagent/Intermediate | Stereocontrol | Applicability | Reference |

| Chiral Auxiliary | N-tert-butanesulfinyl imines | High diastereoselectivity | Asymmetric synthesis of amines for heterocycle construction | beilstein-journals.org |

| Directed α-Lithiation | N-Boc-N'-tert-butylpiperazine, sec-BuLi/TMEDA | Racemic unless a chiral ligand is used | Introduction of substituents at the α-carbon | beilstein-journals.org |

Strategies for Direct Alkylation or Derivatization with tert-Butyl Moieties

Directly alkylating a pre-formed piperazine ring with a tert-butyl group is challenging due to the steric hindrance of the tert-butyl halide and the potential for over-alkylation. A more common and effective strategy is to incorporate the tert-butyl group into one of the building blocks before the cyclization reaction.

For instance, a synthetic route could start from an amino acid that already contains the tert-butyl group, such as tert-leucine. This chiral building block can then be elaborated into a diamine precursor suitable for cyclization to form the 3-(tert-butyl)piperazine core.

Alternatively, if starting with a pre-formed piperazine or a protected piperazine derivative, a tert-butyl group can sometimes be introduced through Friedel-Crafts type reactions if an aromatic ring is part of the piperazine substituent, or through more modern C-H activation/functionalization methods, although these are less common for introducing a tert-butyl group directly onto the piperazine ring itself.

A plausible route to a this compound would likely involve the synthesis of a 2-(tert-butyl)ethylenediamine derivative. This could be achieved by starting with a chiral precursor like tert-leucinol, which can be converted into a suitably protected diamine. This diamine can then be cyclized to form the 2-(tert-butyl)piperazine ring. Subsequent protection of one nitrogen with a Cbz group would yield the target molecule. The choice of protecting groups throughout the synthesis is crucial to ensure regioselectivity. For example, using an orthogonal protecting group strategy, one nitrogen of the diamine precursor could be protected with a group that can be selectively removed to allow for cyclization, leaving the other nitrogen to be protected with the Cbz group.

Management of Amino Functionalities: The Role of the Carbobenzoxy (Cbz) Protecting Group

In the synthesis of piperazine derivatives, controlling the reactivity of the nitrogen atoms is paramount. The carbobenzoxy (Cbz or Z) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal. ijacskros.com The Cbz group forms a carbamate (B1207046) with the amine, effectively suppressing its nucleophilicity and basicity. This protection is crucial for preventing unwanted side reactions during subsequent synthetic steps. The Cbz group is notably stable in basic and most aqueous acidic media, yet it can be selectively removed under mild conditions, typically through catalytic hydrogenolysis, which cleaves the benzyl (B1604629) C-O bond to release the free amine and toluene. ijacskros.com

N-Benzyloxycarbonylation Protocols for Amine Protection

N-benzyloxycarbonylation is the process of introducing the Cbz protecting group onto an amine. The most common reagent for this transformation is benzyl chloroformate (Cbz-Cl). Various protocols have been developed to perform this reaction efficiently and selectively.

The traditional and most frequently employed method for the N-benzyloxycarbonylation of amines involves the reaction with benzyl chloroformate in the presence of a base. ijacskros.comhighfine.com The base is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

Commonly used bases include inorganic bases like sodium carbonate and sodium bicarbonate, often in a biphasic system with water and an organic solvent. highfine.com Organic bases such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP) are also widely used, typically in anhydrous organic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). researchgate.net The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Cbz-Cl. The choice of base and solvent system can be optimized depending on the specific substrate and its solubility. For chiral amines, maintaining a controlled pH (typically between 8 and 10) is important to prevent racemization. highfine.com

| Amine Substrate | Base | Solvent | Yield (%) |

| Piperazine | Na2CO3 | Water/Toluene | >90 |

| Aniline | Pyridine | DCM | 85-95 |

| Glycine Ethyl Ester | NaHCO3 | Water/Dioxane | >90 |

| Cyclohexylamine | Triethylamine | THF | >95 |

This table presents typical conditions for the conventional Cbz protection of various amines.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. One such advancement is the Cbz protection of amines using water as the reaction medium. ijacskros.comresearchgate.net This approach offers several advantages, including reduced cost, enhanced safety, and minimal use of volatile organic solvents. ijacskros.com

The reaction of amines with Cbz-Cl in water at room temperature has been shown to be highly efficient and chemoselective. ijacskros.comresearchgate.net This method demonstrates excellent selectivity for protecting aliphatic amines over aromatic amines and does not affect other functional groups like hydroxyls, esters, and even the acid-sensitive Boc group. researchgate.net The role of water is hypothesized to be twofold: it facilitates the reaction through hydrogen bonding, which activates the Cbz-Cl, and it also enhances the nucleophilicity of the amine. ijacskros.com This green protocol provides high yields of the desired N-Cbz protected amines under very mild conditions. researchgate.net

| Amine Substrate | Reaction Time (min) | Yield (%) |

| Benzylamine | 2 | 99 |

| Pyrrolidine | 2 | 98 |

| Piperidine | 2 | 98 |

| N-Boc-1,2-diaminoethane | 3 | 98 |

| 4-Aminophenol | 10 | 95 |

This table summarizes the results for the chemoselective N-Cbz protection of various amines in water at room temperature, highlighting the efficiency and high yields of this environmentally benign method. researchgate.net

Orthogonal Protecting Group Strategies in Complex Syntheses

The synthesis of complex molecules, such as advanced pharmaceutical intermediates, often requires the presence of multiple protecting groups within the same molecule. An orthogonal protecting group strategy is essential in such cases. This strategy employs protecting groups that can be removed under distinct chemical conditions without affecting the others. ub.edubiosynth.com This allows for the selective deprotection and functionalization of specific sites in a multi-step synthesis. iris-biotech.de

The Cbz group is a valuable component of many orthogonal schemes. It is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.com Conversely, the Cbz group is selectively cleaved by catalytic hydrogenolysis, a condition to which Boc and Fmoc groups are generally stable. This mutual exclusivity allows for precise, sequential manipulation of different amino groups within a molecule. For instance, in a molecule with two different amine functionalities, one can be protected with Cbz and the other with Boc, allowing for selective deprotection and subsequent reaction at either site.

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Orthogonality |

| Cbz | H2, Pd/C (Hydrogenolysis) | Boc | Strong Acid (e.g., TFA) | Yes |

| Cbz | H2, Pd/C (Hydrogenolysis) | Fmoc | Base (e.g., Piperidine) | Yes |

| Boc | Strong Acid (e.g., TFA) | Fmoc | Base (e.g., Piperidine) | Yes |

This table illustrates the orthogonal relationship between Cbz, Boc, and Fmoc protecting groups, which are commonly used in complex syntheses, particularly in peptide and medicinal chemistry.

Enantioselective and Diastereoselective Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For substituted piperazines like this compound, the carbon atom bearing the tert-butyl group is a stereocenter. Therefore, developing synthetic routes that can control the absolute and relative stereochemistry is of utmost importance. Enantioselective and diastereoselective methods are employed to produce single, desired stereoisomers, which is a critical requirement for pharmaceutical applications.

One of the most effective strategies for synthesizing enantiomerically pure compounds is to start from a "chiral pool," which consists of readily available, inexpensive, and optically pure natural products, such as amino acids. nih.govresearcher.lifesemanticscholar.org This approach has been successfully applied to the synthesis of chiral 3-substituted piperazines. nih.gov

The general methodology involves converting a chiral α-amino acid into a corresponding orthogonally protected 1,2-diamine. nih.gov This key intermediate, which retains the stereochemistry of the starting amino acid, can then undergo a cyclization reaction to form the piperazine ring. For example, an amino acid can be transformed into a β-keto ester, which then undergoes reductive amination to yield a chiral diamine. nih.gov This diamine can then be cyclized, for instance, via an annulation reaction with a suitable two-carbon electrophile, to construct the 3-substituted piperazine core. nih.gov This strategy allows for the predictable synthesis of specific enantiomers of substituted piperazines, directly linking the stereochemistry of the product to that of the starting chiral precursor. researcher.life

| Chiral Precursor (Amino Acid) | Key Intermediate | Resulting Piperazine Scaffold |

| L-Alanine | (S)-1,2-Diaminopropane derivative | (S)-3-Methylpiperazine derivative |

| L-Valine | (S)-3-Methyl-1,2-diaminobutane derivative | (S)-3-Isopropylpiperazine derivative |

| L-Phenylalanine | (S)-1-Phenyl-2,3-diaminopropane derivative | (S)-3-Benzylpiperazine derivative |

| L-tert-Leucine | (S)-3,3-Dimethyl-1,2-diaminobutane derivative | (S)-3-(tert-butyl)piperazine derivative |

This table outlines the use of common chiral amino acids as precursors for the asymmetric synthesis of various 3-substituted piperazine scaffolds.

Control of Stereochemistry in Multisubstituted Piperazines

The spatial arrangement of substituents on the piperazine ring is a critical determinant of a molecule's biological activity and pharmacological properties. Consequently, the development of synthetic methodologies that allow for precise control over stereochemistry is a paramount objective in medicinal chemistry. ingentaconnect.com The synthesis of multisubstituted piperazines with defined stereoisomerism presents considerable challenges, but several effective strategies have been established to address this, including chiral pool synthesis, substrate-controlled reactions, and asymmetric catalysis. ingentaconnect.commdpi.comcaltech.edu

A prevalent strategy involves the use of the "chiral pool," where readily available, enantiomerically pure starting materials, such as amino acids, are used to construct the piperazine core. nih.gov This approach transfers the inherent chirality of the starting material to the final product. For instance, chiral amino acids have been successfully converted into 3-substituted piperazine-2-acetic acid esters through a multi-step synthesis. mdpi.comnih.gov This method yields diastereomeric mixtures of cis and trans products, which can then be separated chromatographically to isolate single, enantiomerically pure stereoisomers. nih.gov

Substrate-controlled diastereoselective synthesis is another powerful approach. In this method, a chiral auxiliary attached to the substrate directs the stereochemical outcome of a reaction. A notable example is the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines, which employed α-amino sulfinylimines bearing Ellman's auxiliary. The key step involved the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3), affording access to stereochemically defined trifluoromethylated piperazines. nih.gov Similarly, manganese-mediated reductive cyclization has been shown to be effective for the synthesis of trans-aryl-substituted piperazines. figshare.com

Asymmetric catalysis offers a highly efficient route to chiral piperazines, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. Palladium-catalyzed decarboxylative allylic alkylation has emerged as a key technique for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. caltech.edunih.gov These intermediates can be subsequently reduced to the corresponding chiral piperazines, providing access to novel, three-dimensionally complex scaffolds for drug discovery. caltech.edu This method has proven effective in producing highly enantioenriched tertiary piperazin-2-ones with various substituents. caltech.edu

More recent advancements include iridium-catalyzed processes. A direct, atom-economical method for synthesizing C-substituted piperazines utilizes a bench-stable iridium catalyst for the formal [3+3]-cycloaddition of imines. This reaction proceeds with excellent regio- and diastereoselectivity, selectively forming a single diastereoisomer under mild conditions. nih.gov

Multi-component reactions provide a streamlined approach to complex, stereochemically defined piperazines. A one-pot, three-component reaction has been developed using N-activated aziridines, anilines, and propargyl carbonates. This palladium-catalyzed annulation proceeds with exceptional stereoselectivity, yielding highly substituted piperazines with both high diastereomeric and enantiomeric excess (de, ee >99%). acs.org

The tables below summarize key findings from various studies on the stereocontrolled synthesis of multisubstituted piperazines.

Table 1: Asymmetric Palladium-Catalyzed Synthesis of α-Tertiary Piperazin-2-ones caltech.eduThis table presents the results of the asymmetric palladium-catalyzed decarboxylative allylic alkylation to form various α-tertiary piperazin-2-ones, which are precursors to chiral tertiary piperazines.

| Entry | R Group | Yield (%) | ee (%) |

| 1 | Allyl | 89 | 94 |

| 2 | Benzyl | 99 | 91 |

| 3 | 4-MeO-Benzyl | 99 | 91 |

| 4 | 2-Naphthylmethyl | 99 | 92 |

| 5 | Propargyl | 82 | 90 |

Table 2: Diastereoselective Synthesis of 2,3-Disubstituted Piperazines via Iridium Catalysis nih.govThis table illustrates the diastereoselective synthesis of C-substituted piperazines through an iridium-catalyzed head-to-head coupling of imines, resulting in the formation of a single diastereoisomer.

| Entry | Imine Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 99 | >20:1 |

| 2 | 4-Methylphenyl | 99 | >20:1 |

| 3 | 4-Methoxyphenyl | 99 | >20:1 |

| 4 | 4-Chlorophenyl | 80 | >20:1 |

| 5 | 2-Thienyl | 75 | >20:1 |

Table 3: Stereoselective Three-Component Synthesis of Piperazines acs.orgThis table showcases the results of a one-pot, three-component synthesis of highly substituted piperazines, demonstrating excellent stereocontrol.

| Aziridine Substituent (R¹) | Aniline Substituent (R²) | Propargyl Carbonate Substituent (R³) | Yield (%) | de (%) | ee (%) |

| Phenyl | 4-Methoxyphenyl | Methyl | 92 | >99 | >99 |

| 4-Chlorophenyl | Phenyl | Methyl | 89 | >99 | >99 |

| 2-Naphthyl | 4-Methoxyphenyl | Methyl | 95 | >99 | >99 |

| Phenyl | Phenyl | Ethyl | 94 | >99 | >99 |

Chemical Reactivity and Derivatization of 1 Cbz 3 Tert Butyl Piperazine

Transformations of the Piperazine (B1678402) Ring System

The piperazine ring of 1-Cbz-3-(tert-butyl)piperazine offers multiple sites for chemical modification, including the nitrogen and carbon atoms. Strategic functionalization at these positions is crucial for elaborating the core structure and introducing desired functionalities.

Reactions at Nitrogen Atoms (e.g., N-Alkylation, N-Functionalization)

The presence of a secondary amine in the piperazine ring makes it a prime site for N-alkylation and other N-functionalization reactions. The nucleophilicity of this nitrogen allows for the introduction of a wide variety of substituents.

Standard N-alkylation procedures can be employed to introduce alkyl groups onto the unprotected nitrogen of this compound. These reactions typically involve the use of an alkyl halide or sulfonate in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent and base can influence the reaction efficiency.

Beyond simple alkylation, the secondary amine can undergo a range of other functionalization reactions. These include, but are not limited to, acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones. These transformations are fundamental in peptide synthesis and the construction of diverse molecular scaffolds.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl piperazine |

| N-Acylation | Acid chloride/anhydride, Base | N-Acyl piperazine |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl piperazine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl piperazine |

Functionalization at Carbon Atoms of the Piperazine Ring

Functionalization of the carbon atoms of the piperazine ring, particularly at the position alpha to a nitrogen atom, presents a more complex challenge but offers a powerful method for introducing structural diversity. One of the most effective strategies for achieving this is through directed metalation, specifically α-lithiation.

In a process analogous to that studied for N-Boc-piperazines, the carbon atom adjacent to the Cbz-protected nitrogen can be deprotonated using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce substituents at the α-carbon. The bulky tert-butyl group on the distal nitrogen can influence the stereochemical outcome of these reactions. nih.gov

This method allows for the installation of a range of functional groups, including alkyl, silyl, and carbonyl moieties. The choice of electrophile determines the nature of the substituent introduced.

| Functionalization Strategy | Reagents | Position of Functionalization | Introduced Substituents |

| α-Lithiation and Trapping | 1. s-BuLi, TMEDA2. Electrophile (e.g., R-X) | Cα to the Cbz-protected nitrogen | Alkyl, Silyl, Carbonyl groups, etc. |

Oxidative Transformations of the Compound

The oxidative transformation of this compound can lead to the formation of various oxidized products, including the introduction of carbonyl groups or other oxygen-containing functionalities. The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

For instance, the oxidation of N-alkylated piperazines with reagents like mercury-EDTA has been shown to yield piperazine-2,3-diones. nih.gov While not specifically documented for this compound, it is plausible that similar transformations could be achieved. Another approach involves the use of ruthenium tetroxide (RuO4), which is known to oxidize N-benzyl compounds at both the endocyclic and exocyclic positions, potentially leading to the formation of piperazinones and other oxidized derivatives. researchgate.net

Furthermore, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.com This method often involves the generation of a radical cation intermediate, which can then undergo further reactions to introduce new functional groups. mdpi.com

| Oxidation Method | Potential Reagents | Potential Products |

| Dehydrogenation | Mercury-EDTA | Piperazine-2,3-diones |

| C-H Oxidation | Ruthenium Tetroxide (RuO4) | Piperazinones, other oxidized derivatives |

| Photoredox Catalysis | Photocatalyst (e.g., Ir(ppy)3), Oxidant | α-Functionalized piperazines |

Selective Removal of the Carbobenzoxy (Cbz) Protecting Group

The carbobenzoxy (Cbz) group is a widely used protecting group for amines due to its stability under a variety of conditions and the multiple methods available for its removal. The selective deprotection of the Cbz group in this compound is a critical step in many synthetic sequences.

Catalytic Hydrogenolysis Protocols (e.g., Pd/C mediated)

The most common and often preferred method for the cleavage of the Cbz group is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction is clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.

The process involves the reduction of the benzyl (B1604629) ester portion of the carbamate (B1207046). The reaction conditions are generally mild, often proceeding at room temperature and atmospheric pressure of hydrogen. The choice of solvent can vary, with alcohols such as methanol (B129727) or ethanol (B145695) being common.

| Deprotection Method | Catalyst | Hydrogen Source | Typical Solvents |

| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Hydrogen gas (H2) | Methanol, Ethanol |

It's important to note that the presence of other functional groups that are susceptible to reduction, such as alkenes or alkynes, may require careful optimization of the reaction conditions to achieve selective Cbz deprotection. In some cases, catalyst poisons like diphenylsulfide can be used to modulate the activity of the Pd/C catalyst and prevent the reduction of other sensitive groups. acs.org

Orthogonal Deprotection Strategies Complementary to Cbz

The concept of orthogonal protection is fundamental in multi-step organic synthesis, allowing for the selective removal of one protecting group in the presence of others. The Cbz group is part of a well-established set of orthogonal protecting groups, which enables complex synthetic strategies.

The Cbz group is generally stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove fluorenylmethyloxycarbonyl (Fmoc) groups. beilstein-journals.org This orthogonality allows for the selective deprotection of Boc or Fmoc groups while the Cbz group remains intact, and vice versa.

For example, if a molecule contains both a Cbz-protected amine and a Boc-protected amine, the Boc group can be selectively removed using an acid such as trifluoroacetic acid (TFA) without affecting the Cbz group. Conversely, the Cbz group can be removed by hydrogenolysis while the Boc group is retained. beilstein-journals.org This compatibility is crucial in the synthesis of complex peptides and other polyfunctional molecules where precise control over the sequence of deprotection is necessary.

| Protecting Group | Deprotection Conditions | Orthogonality with Cbz |

| tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA) | Orthogonal |

| Fluorenylmethyloxycarbonyl (Fmoc) | Basic (e.g., Piperidine) | Orthogonal |

| Allyloxycarbonyl (Alloc) | Pd(0) catalysis | Orthogonal |

Reactivity Influenced by the tert-Butyl Substituent

The presence of a bulky tert-butyl group at the 3-position of the piperazine ring in this compound introduces considerable steric hindrance, which plays a pivotal role in directing its chemical reactivity. This steric bulk can modulate the accessibility of adjacent atoms, thereby influencing the regioselectivity and stereoselectivity of various chemical transformations.

One of the primary consequences of the tert-butyl group's steric influence is the hindered approach of reagents to the C3 and N4 positions of the piperazine ring. For instance, in reactions involving electrophilic attack at the N4 nitrogen, the rate and success of the reaction can be significantly diminished compared to less substituted piperazines. The large spatial requirement of the tert-butyl group can effectively shield the N4 nitrogen, necessitating more forcing reaction conditions or the use of smaller, more reactive electrophiles.

Furthermore, the tert-butyl group can impact the conformational equilibrium of the piperazine ring. The chair conformation is generally favored for piperazine rings, and the bulky tert-butyl group will preferentially occupy an equatorial position to minimize steric strain. This conformational preference can, in turn, influence the orientation of substituents at other positions on the ring and affect the stereochemical outcome of reactions. For example, in reactions involving the deprotonation of a C-H bond adjacent to a nitrogen atom (α-lithiation), the stereoselectivity of the subsequent electrophilic quench can be influenced by the conformationally locked piperazine ring.

The electronic effects of the tert-butyl group are generally considered to be weakly electron-donating through induction. However, in the context of the reactivity of this compound, its steric properties are the dominant factor governing its chemical behavior.

Generation of Analogues for Structure-Activity Relationship Studies

The systematic modification of a lead compound to generate a library of analogues is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). The derivatization of this compound to produce analogues for SAR studies can be approached by modifying three key positions: the N4 nitrogen, the Cbz protecting group, and the tert-butyl group itself (though modification of the latter is less common due to its synthetic installation).

The most straightforward approach to generating analogues is through the derivatization of the secondary amine at the N4 position after removal of the Cbz protecting group. The resulting 3-(tert-butyl)piperazine can be subjected to a wide array of reactions to introduce diverse functionalities. These include, but are not limited to:

N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes and ketones can introduce a range of alkyl substituents at the N4 position.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids under coupling conditions can yield a series of N4-acyl analogues.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce various aryl and heteroaryl moieties.

Sulfonylation: Reaction with sulfonyl chlorides can provide a series of N4-sulfonyl derivatives.

The synthesis of a related compound, 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate, highlights a synthetic route where a C3-substituted piperazine is further functionalized at the N4 position. beilstein-journals.org This exemplifies the general strategy for creating diversity at this position for SAR studies.

Modification of the N1-protecting group can also be a strategy for generating analogues. While the Cbz group is common, replacing it with other carbamates (e.g., Boc, Fmoc) or other nitrogen protecting groups can influence the compound's physicochemical properties and biological activity.

The generation of analogues with variations at the C3 position is more synthetically challenging and typically requires the synthesis of the desired 3-substituted piperazine from acyclic precursors. By employing different amino acids or other chiral building blocks in the synthesis of the piperazine ring, a variety of substituents can be installed at the C3 position. This allows for a systematic investigation of the impact of the size, lipophilicity, and electronic properties of the C3-substituent on biological activity.

The following table provides a hypothetical framework for the generation of analogues of this compound for SAR studies, based on common synthetic transformations in medicinal chemistry.

| Modification Site | Reaction Type | Example Reagent/Condition | Resulting Analogue Substructure |

| N4-Position (after Cbz deprotection) | N-Alkylation | Benzyl bromide, K₂CO₃ | N4-benzyl-3-(tert-butyl)piperazine |

| N-Acylation | Acetyl chloride, Et₃N | N4-acetyl-3-(tert-butyl)piperazine | |

| N-Arylation | 4-Fluorophenylboronic acid, Pd catalyst | N4-(4-fluorophenyl)-3-(tert-butyl)piperazine | |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | N4-cyclohexyl-3-(tert-butyl)piperazine | |

| N1-Position | Protecting Group Exchange | Boc₂O, Et₃N | 1-Boc-3-(tert-butyl)piperazine |

| C3-Position | De novo synthesis | Starting from a different amino acid | 1-Cbz-3-isopropylpiperazine |

This table is illustrative and based on general synthetic principles. The feasibility and specific conditions for these reactions would require experimental validation.

Through the synthesis and biological evaluation of such analogues, researchers can elucidate the key structural features required for a desired pharmacological effect, ultimately leading to the identification of optimized drug candidates.

Applications in Advanced Organic Synthesis and Building Block Design

1-Cbz-3-(tert-butyl)piperazine as a Chiral Building Block

The strategic placement of a bulky tert-butyl group at the C-3 position introduces a stable stereocenter, making enantiomerically pure forms of this compound highly sought-after synthons. The carboxybenzyl (Cbz) protecting group at the N1 position provides robust protection under various conditions while allowing for selective deprotection, typically through catalytic hydrogenation. This differential protection leaves the N4 nitrogen available for a wide array of chemical transformations.

As a chiral precursor, this compound enables the synthesis of molecules with controlled three-dimensional arrangements. The fixed stereochemistry at the C-3 position can direct the stereochemical outcome of subsequent reactions at other sites on the molecule, a crucial aspect in the synthesis of bioactive compounds where specific stereoisomers are responsible for therapeutic activity. The development of synthetic methods to access carbon-functionalized piperazines is a key area of research aimed at creating novel structures with precise stereochemistry. nih.gov

In the realm of peptidomimetics, piperazine-based scaffolds are used to introduce conformational constraints and improve metabolic stability compared to natural peptides. The Cbz group is a classical and widely utilized N-protecting group in solution-phase peptide synthesis, prized for its stability and clean removal by hydrogenolysis. peptide.com this compound can be incorporated into peptide sequences to create non-natural analogues. The tert-butyl group imparts a specific conformational preference, and the piperazine (B1678402) core itself can serve as a rigid mimic of a dipeptide unit.

The general strategy for its incorporation involves coupling the free N4-amine of the piperazine building block with the C-terminus of a peptide chain or a resin-bound amino acid, followed by the deprotection of the Cbz group to elongate the chain from the N1 position.

| Protecting Group | Abbreviation | Cleavage Condition | Common Use |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis, HBr/AcOH | N-protection in peptide synthesis |

| tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) | N-protection in peptide synthesis chempep.comnih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | N-protection in solid-phase peptide synthesis chempep.com |

Contribution to Complex Molecular Architecture Synthesis

The unique structural features of this compound make it an excellent starting material for the construction of intricate molecular frameworks, including polycyclic systems and conformationally defined structures.

The piperazine ring can serve as a foundational scaffold upon which other rings can be built. Research has shown that piperazine derivatives can be elaborated into more complex heterocyclic systems, such as 1,3-oxazines. doi.org In such syntheses, the piperazine nitrogen atoms act as nucleophiles or bases to facilitate ring-forming reactions. The presence of bulky substituents like the tert-butyl group can influence the reaction pathways and stability of the resulting polycyclic products, sometimes playing a crucial role in promoting the desired cyclization. doi.org

A primary challenge in drug design is controlling the conformational flexibility of a molecule to ensure it adopts the optimal orientation for binding to its biological target. The introduction of a sterically demanding tert-butyl group at the C-3 position of the piperazine ring effectively "locks" the ring into a preferred chair conformation. This pre-organized geometry reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity for the target receptor. This strategy is employed in the design of potent and selective ligands for various G-protein coupled receptors (GPCRs). mdpi.com

| Feature | Contribution to Molecular Design |

| Chiral Center (C-3) | Provides access to specific stereoisomers, crucial for biological activity. |

| tert-Butyl Group | Induces a fixed ring conformation, reducing flexibility and enhancing binding affinity. mdpi.com |

| Piperazine Core | Serves as a robust and versatile scaffold for building complex architectures. researchgate.netdoi.org |

| Cbz Protecting Group | Allows for selective and orthogonal functionalization of the two nitrogen atoms. peptide.com |

Exploration of Chemical Space with Piperazine Derivatives

Fragment-based drug discovery often relies on collections of small, three-dimensional molecules to identify initial hits for lead generation. whiterose.ac.ukrsc.org Piperazine derivatives are ideal for this purpose, but libraries have historically been dominated by N,N'-disubstituted variants, limiting structural diversity. nih.gov

The use of C-3 substituted building blocks like this compound significantly expands the accessible chemical space. It introduces molecular complexity and three-dimensionality that cannot be achieved by substitution on the nitrogen atoms alone. By providing a chiral, conformationally restricted scaffold, this building block allows chemists to generate libraries of novel compounds with diverse spatial arrangements of functional groups, increasing the probability of discovering molecules with unique pharmacological profiles. researchgate.netnih.gov The creation of diverse libraries of piperazine derivatives through techniques like combinatorial chemistry is a key strategy in modern lead optimization. researchgate.net

Utility in Combinatorial Chemistry and Scaffold Diversification

The strategic incorporation of sterically defined and functionally differentiated building blocks is a cornerstone of modern combinatorial chemistry and diversity-oriented synthesis. In this context, this compound emerges as a valuable scaffold, offering a unique combination of features that facilitate the rapid generation of diverse and structurally complex molecular libraries. Its utility stems from the presence of a chiral center, a bulky tert-butyl group that can influence conformation and molecular interactions, and orthogonally protected nitrogen atoms that allow for selective functionalization.

The primary application of this compound in combinatorial chemistry lies in its use as a central scaffold onto which a variety of substituents can be appended in a systematic and high-throughput manner. The free secondary amine at the N4 position serves as a key handle for diversification. Following the removal of the Cbz (carboxybenzyl) protecting group at the N1 position, a second point of diversity can be introduced. This two-pronged approach allows for the generation of large libraries of disubstituted piperazines with varied stereochemistry and physicochemical properties.

The general workflow for utilizing this compound in a combinatorial synthesis is outlined below:

| Step | Description | Reaction Type |

| 1 | N4-Functionalization | The free secondary amine of this compound is reacted with a diverse set of building blocks. |

| 2 | N1-Deprotection | The Cbz protecting group is removed from the N1 position. |

| 3 | N1-Functionalization | The newly liberated secondary amine at N1 is reacted with a second set of diverse building blocks. |

This sequential functionalization strategy enables the creation of a matrix of compounds from a set of starting materials, significantly expanding the chemical space explored. The tert-butyl group at the C3 position plays a crucial role in this process by imparting specific conformational rigidity to the piperazine ring, which can be advantageous for achieving selective interactions with biological targets.

While specific, large-scale combinatorial libraries based solely on this compound are not extensively detailed in publicly available research, the principles of its application can be inferred from methodologies developed for similar chiral piperazine building blocks. These studies demonstrate the feasibility of employing such scaffolds in the parallel synthesis of compound libraries for drug discovery programs. The resulting diversified scaffolds are often screened for a wide range of biological activities.

The diversification of the this compound scaffold can be achieved through a multitude of chemical transformations, including but not limited to:

Acylation: Reaction with a library of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a wide array of amide and sulfonamide functionalities.

Alkylation: Introduction of various alkyl or arylalkyl groups via reductive amination or nucleophilic substitution reactions.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to generate libraries of urea and thiourea derivatives.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce diverse aryl or heteroaryl substituents.

The combination of these reactions at both the N1 and N4 positions, coupled with the inherent chirality and conformational bias of the this compound core, provides a powerful platform for the generation of novel and diverse chemical entities with potential therapeutic applications.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of 1-Cbz-3-(tert-butyl)piperazine, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of specific bonds within the compound. The presence of the carbamate (B1207046) group is indicated by a strong absorption band for the C=O (carbonyl) stretch, typically observed in the range of 1700-1680 cm⁻¹. The C-N stretching vibrations of the piperazine (B1678402) ring and the carbamate group appear in the fingerprint region, generally between 1300 and 1000 cm⁻¹. Additionally, the aromatic C-H stretching from the benzyl (B1604629) group of the Cbz protecting group is expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the tert-butyl and piperazine moieties appears just below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Carbamate) | 1700-1680 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| C-N | 1300-1000 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for evaluating the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the analysis of piperazine derivatives. unodc.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov This technique allows for the separation of the target compound from starting materials, byproducts, and degradation products, with detection often performed using a UV detector. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For many piperazine derivatives, HPLC methods have been developed to achieve separation in under 10 minutes. researchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another effective technique for purity assessment, particularly for volatile and thermally stable compounds. nih.govrsc.org While direct GC analysis of this compound is possible, derivatization may sometimes be employed to enhance its volatility and thermal stability. The method provides detailed information about the presence of any volatile impurities. A typical GC analysis involves injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. rsc.org The separation is based on the differential partitioning of the components between the stationary phase of the column and the mobile gas phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. libretexts.orglibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively assessed. rsc.org Visualization is often achieved under UV light or by staining with an appropriate reagent. libretexts.org

For the purification of this compound on a preparative scale, flash column chromatography is a commonly used technique. biotage.com This method utilizes a stationary phase, typically silica gel, packed in a column. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. The choice of eluent is critical for achieving good separation. A gradient of solvents, often starting with a less polar solvent and gradually increasing the polarity, can be employed to effectively separate the desired compound from impurities. Fractions are collected and analyzed, often by TLC, to identify those containing the pure product.

Methods for Stereochemical Analysis (e.g., Chiral HPLC, Optical Rotation)

As this compound possesses a chiral center at the 3-position of the piperazine ring, methods for determining its stereochemical purity are essential.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a primary technique for separating and quantifying enantiomers. nih.gov This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the compound, leading to different retention times. researchgate.net This allows for the determination of the enantiomeric excess (ee) of a sample.

Optical rotation is another method used to characterize chiral compounds. A solution of the enantiomerically pure or enriched compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer and its concentration. While optical rotation can confirm the presence of a single enantiomer, it is generally less accurate for determining enantiomeric excess compared to chiral HPLC.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

The piperazine (B1678402) ring is a flexible six-membered heterocycle that typically adopts a chair conformation to minimize steric and torsional strain. The presence of two bulky substituents, a carboxybenzyl (Cbz) group at the N1 position and a tert-butyl group at the C3 position, significantly influences the conformational landscape of 1-Cbz-3-(tert-butyl)piperazine.

Molecular modeling studies, often employing methods like molecular mechanics (MM) or density functional theory (DFT), are used to determine the most stable conformations. The primary conformational question for this molecule revolves around the axial versus equatorial orientation of the tert-butyl group on the piperazine chair. Due to its large steric bulk, the tert-butyl group overwhelmingly favors the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens and the substituent on the N1 nitrogen. An axial orientation would introduce significant steric clash, leading to a high-energy, unstable conformation.

| Conformer | tert-Butyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Chair-Eq | Equatorial | 0.00 (Reference) | >99.9% |

| Chair-Ax | Axial | +5.5 | <0.1% |

| Twist-Boat | - | +6.2 | <0.1% |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with functionals like B3LYP, provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. researchgate.netuni-greifswald.de

Key electronic properties calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests lower reactivity and higher kinetic stability. For this molecule, the HOMO is likely localized on the electron-rich regions, such as the secondary amine (N4) and the aromatic ring of the Cbz group. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring of the Cbz moiety.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In the MEP of this compound, negative potential (red/yellow) would be concentrated around the carbonyl oxygen and the N4 nitrogen, identifying them as likely sites for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be found around the amine hydrogen (N4-H), indicating its susceptibility to nucleophilic attack.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical stability and low reactivity |

| Dipole Moment | 2.5 D | Indicates moderate polarity of the molecule |

In Silico Studies for Reaction Pathway Elucidation

Computational methods can be employed to explore and validate synthetic pathways for this compound. mdpi.com A plausible synthetic route involves the reaction of benzyl (B1604629) piperazine-1-carboxylate with a tert-butyl containing electrophile or a multi-step synthesis starting from simpler precursors.

In silico studies can elucidate the reaction mechanism by calculating the energies of reactants, transition states, intermediates, and products. By mapping the potential energy surface, computational chemists can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism. For instance, in a nucleophilic substitution reaction to introduce the tert-butyl group, calculations can determine the activation energy barrier, helping to predict the reaction rate and optimal conditions (e.g., temperature, solvent). These studies can also predict potential side reactions by comparing the activation energies of competing pathways, allowing for the optimization of the synthesis to maximize the yield of the desired product. doi.org

Analysis of Molecular Descriptors for Structure-Reactivity Correlations

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. For this compound, these descriptors can predict its physicochemical properties and potential biological activity.

Key descriptors include:

Molecular Weight (MW): Influences diffusion and transport properties.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, membrane permeability, and metabolic stability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen), which correlates well with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Number of Rotatable Bonds: An indicator of molecular flexibility, which is important for binding to biological targets.

Hydrogen Bond Donors and Acceptors: These counts are critical for understanding potential intermolecular interactions, particularly with protein targets.

These descriptors suggest that this compound has moderate lipophilicity and flexibility, with properties that are generally favorable for a potential drug candidate.

| Descriptor | Calculated Value | Physicochemical Implication |

|---|---|---|

| Molecular Formula | C16H24N2O2 | - |

| Molecular Weight | 276.38 g/mol | Within the typical range for small molecule drugs |

| XLogP3 | 2.8 | Indicates good lipophilicity and potential membrane permeability |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Suggests good oral bioavailability |

| Hydrogen Bond Donors | 1 | The secondary amine (N-H) |

| Hydrogen Bond Acceptors | 3 | Two carbonyl oxygens and the secondary amine nitrogen |

| Number of Rotatable Bonds | 4 | Indicates moderate conformational flexibility |

Ligand-Protein Interaction Modeling for Understanding Binding Modes

Given the prevalence of the piperazine scaffold in medicinal chemistry, understanding how this compound might interact with a protein target is of great interest. Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used for this purpose. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, a hypothetical docking study would reveal several potential key interactions: nih.gov

Hydrogen Bonding: The secondary amine (N4-H) can act as a hydrogen bond donor, while the carbonyl oxygen and the N4 nitrogen can act as hydrogen bond acceptors, forming crucial connections with polar residues in the binding pocket.

Hydrophobic Interactions: The bulky and nonpolar tert-butyl group is well-suited to occupy a hydrophobic pocket, contributing significantly to binding affinity through van der Waals forces.

Aromatic Interactions: The benzene (B151609) ring of the Cbz group can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. researchgate.net

Following docking, MD simulations can be run to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the ligand-protein complex. These simulations can also be used to calculate binding free energies, offering a quantitative prediction of the ligand's affinity for the target.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Piperazine N4-H (Donor) | Hydrogen Bond | Aspartic Acid (side chain carbonyl) |

| Cbz Carbonyl Oxygen (Acceptor) | Hydrogen Bond | Lysine (side chain amine) |

| tert-Butyl Group | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

| Cbz Aromatic Ring | π-π Stacking | Phenylalanine, Tyrosine |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-Cbz-3-(tert-butyl)piperazine and its analogs is expected to move beyond traditional multi-step sequences, focusing on efficiency, sustainability, and stereochemical control. Key research directions include the adoption of green chemistry principles and advanced catalytic methods.

Biocatalytic and Enzymatic Approaches: A significant area of development lies in the use of enzymes for the stereoselective synthesis of chiral piperazines. nih.govresearchgate.net Future research could focus on identifying or engineering enzymes, such as imine reductases or lipases, capable of performing asymmetric reduction or kinetic resolution of precursors to afford enantiomerically pure 3-(tert-butyl)piperazine. researchgate.net Enzymatic cascades, where multiple transformations are carried out in a single pot using several enzymes, could offer a highly efficient and environmentally benign route from simple starting materials. researchgate.net

Photoredox and Electrocatalytic Methods: Modern synthetic strategies like photoredox catalysis are emerging as powerful tools for C-H functionalization. mdpi.comresearchgate.net Future routes could envision the direct introduction of the tert-butyl group onto a pre-formed piperazine (B1678402) ring through a photoredox-mediated radical reaction. These methods often proceed under mild conditions, reducing energy consumption and the need for harsh reagents. mdpi.com

Flow Chemistry: Continuous flow synthesis offers substantial advantages in terms of safety, scalability, and reaction control. nih.gov Developing a flow-based synthesis for this compound could enable safer handling of hazardous reagents, improve heat transfer, and allow for rapid optimization and production. This is particularly promising for reactions that are difficult to control on a large scale in traditional batch reactors. nih.gov

| Synthetic Strategy | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Biocatalysis / Enzymatic Resolution | High enantioselectivity, mild reaction conditions, reduced waste. | Kinetic resolution of a racemic precursor or asymmetric synthesis of the chiral 3-(tert-butyl)piperazine core. nih.gov |

| Photoredox Catalysis | Uses visible light as a renewable energy source, enables novel transformations. | Direct C-H tert-butylation of a piperazine scaffold. mdpi.com |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability. | Continuous production with improved yield and purity, especially for exothermic or hazardous steps. nih.gov |

Expanding the Scope of Chemical Transformations for Derivatization

While derivatization of piperazines has traditionally focused on modifications at the nitrogen atoms, future research will increasingly target the functionalization of the carbon backbone of the this compound scaffold.

Late-Stage C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds on the piperazine ring, providing access to structural diversity that was previously difficult to achieve. mdpi.comresearchgate.net Applying these methods to this compound could allow for the selective introduction of aryl, alkyl, or other functional groups at the C-2, C-5, and C-6 positions. This would bypass the need for lengthy de novo syntheses for each new analog.

N-Derivatization Strategies: The secondary amine at the N-4 position remains a key handle for derivatization. Future work will continue to employ established methods like Buchwald-Hartwig amination, Ullmann coupling for N-arylation, and reductive amination for N-alkylation to generate extensive libraries of compounds. mdpi.com The focus will be on incorporating more complex and functionally diverse substituents to explore new chemical space for drug discovery.

Asymmetric Lithiation: Methodologies involving asymmetric lithiation followed by trapping with an electrophile have been developed for the enantioselective functionalization of N-Boc protected piperazines. nih.gov Adapting this strategy to the this compound system, potentially using chiral ligands like (-)-sparteine (B7772259) or its surrogates, could allow for the diastereoselective introduction of substituents at the C-2 position, creating additional stereocenters with high control.

| Transformation Type | Target Position(s) | Potential Reagents / Methods | Anticipated Outcome |

|---|---|---|---|

| C-H Arylation / Vinylation | C-2, C-5, C-6 | Photoredox Catalysis (e.g., Ir or Ru catalysts). researchgate.net | Novel carbon-substituted piperazine cores. |

| N-Alkylation / N-Arylation | N-4 | Reductive Amination, Buchwald-Hartwig Coupling. mdpi.com | Diverse libraries with varied physicochemical properties. |

| Asymmetric Functionalization | C-2 | Asymmetric Lithiation-Trapping. nih.gov | Diastereomerically enriched, multi-substituted piperazines. |

Innovative Applications in Stereoselective and Stereospecific Synthesis

The inherent chirality and conformational rigidity of this compound make it a promising candidate for use as a chiral auxiliary or ligand in asymmetric synthesis, an area ripe for future exploration.

A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com The application of this compound could be pivotal in developing new reactions of both types.

As a Chiral Auxiliary: Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The enantiomerically pure 3-(tert-butyl)piperazine backbone (after removal of the Cbz group and attachment to a substrate) could serve as a powerful chiral auxiliary. The sterically demanding tert-butyl group would effectively shield one face of a prochiral center, forcing an incoming reagent to attack from the opposite, less hindered face. This could be applied to achieve high diastereoselectivity in reactions such as enolate alkylations, aldol (B89426) additions, and Diels-Alder reactions.

As a Chiral Ligand: The two nitrogen atoms of the piperazine ring are capable of coordinating to metal centers. By synthesizing derivatives of 3-(tert-butyl)piperazine, it is possible to create novel bidentate chiral ligands for transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation, allylic alkylation, or cyclopropanation. The defined stereochemistry and steric bulk of the tert-butyl group would create a specific chiral pocket around the metal catalyst, influencing the enantioselectivity of the transformation.

| Application | Role of the Piperazine Scaffold | Potential Reaction | Expected Outcome |

|---|---|---|---|

| Stereoselective Synthesis | Chiral Auxiliary | Asymmetric alkylation of an attached prochiral enolate. | High diastereomeric excess (d.e.) in the product. |

| Asymmetric Catalysis | Chiral Ligand | Transition metal-catalyzed asymmetric hydrogenation. | High enantiomeric excess (e.e.) in the product. |

Integration with Automated Synthesis and High-Throughput Methodologies

The intersection of chemistry, robotics, and artificial intelligence (AI) is set to revolutionize molecular discovery, and the this compound scaffold is well-suited for integration into these modern workflows.

AI-Driven Retrosynthesis: AI and machine learning algorithms are increasingly used for computer-assisted synthesis planning (CASP). nih.goviscientific.org Future research will likely employ AI tools to design novel and more efficient synthetic routes to this compound and its derivatives. chemcopilot.com By analyzing vast reaction databases, these programs can propose non-intuitive pathways that may be more cost-effective, higher-yielding, or more sustainable than those devised by human chemists. nih.gov

Automated Synthesis Platforms: The derivatization of the this compound core is highly amenable to automated synthesis. A core structure can be loaded into an automated platform, which can then perform a series of programmed reactions in parallel, such as coupling the N-4 amine with a large library of carboxylic acids or alkyl halides. This allows for the rapid generation of hundreds or thousands of distinct compounds with minimal manual intervention. mdpi.com

High-Throughput Screening: The libraries of derivatives generated via automated synthesis can be directly submitted for high-throughput screening (HTS) to assess their biological activity against various therapeutic targets. This seamless integration of automated synthesis and HTS creates a powerful closed-loop system for drug discovery, accelerating the design-make-test-analyze cycle and enabling the rapid identification of promising lead compounds based on the this compound scaffold.

| Methodology | Role | Impact on Research |

|---|---|---|

| AI-Driven Route Design | To propose optimal synthetic pathways for target molecules. iscientific.org | Discovery of more efficient, economical, and sustainable syntheses. |

| Automated Synthesis | To physically create large libraries of chemical analogs in parallel. mdpi.com | Rapid exploration of structure-activity relationships (SAR). |

| High-Throughput Screening (HTS) | To rapidly test the biological activity of synthesized compounds. | Accelerated identification of lead compounds for drug development. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cbz-3-(tert-butyl)piperazine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential protection and functionalization of the piperazine ring. For example, tert-butyl piperazine-1-carboxylate derivatives are synthesized via reductive amination or nucleophilic substitution. A key step involves introducing the Cbz (carbobenzyloxy) group using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization, such as controlling temperature (0–25°C) and stoichiometric ratios of reagents, is critical to avoid over-substitution and byproduct formation .

- Characterization : Intermediate products are validated using LCMS and H/C NMR to confirm regioselectivity at the 3-position of the piperazine ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Approach :

- FT-IR : Identifies carbonyl (C=O) stretches from the Cbz group (~1700 cm) and tert-butyl C-H vibrations (~1360–1390 cm).

- NMR : H NMR distinguishes tert-butyl protons as a singlet at ~1.4 ppm, while aromatic protons from the Cbz group appear as multiplets at 7.2–7.4 ppm. C NMR confirms carbamate carbonyl resonance at ~155 ppm .

- X-ray diffraction : Resolves crystal packing and steric effects from the bulky tert-butyl group, aiding in conformational analysis .

Advanced Research Questions

Q. How can researchers optimize aqueous solubility of this compound derivatives for in vitro assays?

- Strategies :

- Structural modifications : Replace the tert-butyl group with hydrophilic moieties (e.g., carboxylic acids) to improve solubility. For example, replacing tert-butyl with methylene carboxylic acid increases polarity but may require zwitterionic stabilization .

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while achieving sufficient solubility for biological testing.

- Data-driven adjustments : Monitor LogP values; analogs with cLogP <2.0 (vs. 2.1 for the parent compound) show improved solubility but may trade off membrane permeability .

Q. What experimental approaches resolve contradictions in biological activity data for this compound?

- Troubleshooting :

- Purity validation : Ensure >95% purity via HPLC to exclude confounding effects from synthetic byproducts.

- Metabolic stability assays : Use human liver microsomes (HLM) to assess intrinsic clearance. For example, demethylated analogs (e.g., 6f in ) show improved HLM Clint (30 μL/min/mg) compared to the parent compound, suggesting metabolic susceptibility of the tert-butyl group .

- Target engagement assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to verify direct binding to biological targets, ruling out off-target effects .

Q. How does the tert-butyl group influence the compound’s conformational stability in drug-target interactions?

- Analysis :

- Steric effects : The tert-butyl group restricts rotation around the piperazine N–C bond, favoring specific conformers that enhance binding to hydrophobic pockets (e.g., enzyme active sites).

- Thermodynamic studies : Isothermal titration calorimetry (ITC) reveals entropic penalties due to rigidification, which can be offset by enthalpic gains from van der Waals interactions .

- Comparative analogs : Piperazine derivatives lacking the tert-butyl group (e.g., ethylene diamine analogs) show reduced target affinity, highlighting its role in stabilizing ligand-receptor complexes .

Key Recommendations for Researchers

- Synthetic protocols : Prioritize Boc-deprotection steps using HCl/dioxane to avoid side reactions .

- Biological assays : Pre-saturate assay buffers with compound stocks to prevent precipitation during dilution .

- Data interpretation : Cross-validate crystallographic data (e.g., SHELXL refinements) with computational docking to resolve steric clashes in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.